molecular formula C13H8ClFO B581723 4-(3-Chloro-5-fluorophenyl)benzaldehyde CAS No. 1381944-68-8

4-(3-Chloro-5-fluorophenyl)benzaldehyde

Cat. No. B581723
CAS RN: 1381944-68-8
M. Wt: 234.654
InChI Key: MCIXTJPGYAARQI-UHFFFAOYSA-N
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Description

“4-(3-Chloro-5-fluorophenyl)benzaldehyde” is a chemical compound with the CAS Number: 718628-28-5 . It has a molecular weight of 225.22 . The IUPAC name for this compound is 3-fluoro-4’-formyl-[1,1’-biphenyl]-2-carbonitrile .

Scientific Research Applications

Organic Synthesis

“4-(3-Chloro-5-fluorophenyl)benzaldehyde” is a useful reagent for organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs, polymers, and other chemical products.

Reactions at the Benzylic Position

This compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation. The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Synthesis of Schiff Bases

“4-(3-Chloro-5-fluorophenyl)benzaldehyde” can be used in the synthesis of Schiff bases . Schiff bases are compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (not hydrogen). They are versatile compounds used in organic synthesis and medicinal chemistry .

Biological Activities

Schiff bases, including those derived from “4-(3-Chloro-5-fluorophenyl)benzaldehyde”, have been found to possess a range of biological activities . These include antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .

Halogen Substitution

The chlorine and fluorine atoms in “4-(3-Chloro-5-fluorophenyl)benzaldehyde” can be substituted with other halogens . This allows for the synthesis of a variety of halogenated derivatives, which can have different properties and uses.

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIXTJPGYAARQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743058
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-fluorophenyl)benzaldehyde

CAS RN

1381944-68-8
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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